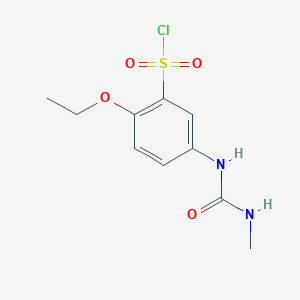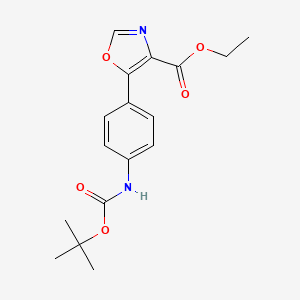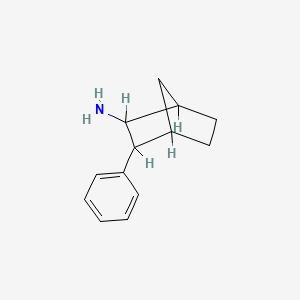
3-Phenylnorbornan-2-amine
Descripción general
Descripción
3-Phenylnorbornan-2-amine, also known as Camfetamine, is a stimulant drug closely related to the appetite suppressant fencamfamine . It has been sold as a designer drug following the banning of mephedrone and related substituted cathinone derivatives in many countries . It reportedly has slightly stronger stimulant effects than fencamfamine, but with correspondingly more severe side effects .
Synthesis Analysis
The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine (Camfetamine) have been described in the literature . The compound was synthesized and characterized using electron impact and electrospray ionization mass spectra .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp^3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis
Amines, including 3-Phenylnorbornan-2-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The main chemical property of amines is their ability to act as weak organic bases . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3-Phenylnorbornan-2-amine, closely related to fencamfamine, has been studied for its synthesis and characterization. It was initially developed as an analeptic but later explored for recreational drug use. Its synthesis, characterization, and mass spectrometry interpretations are significant for understanding its chemical structure and properties (Kavanagh et al., 2013).
Molecular Binding Studies
- Research on 2-phenylethylamine, a structurally similar compound, involves exploring its synthesis and molecular binding with β-cyclodextrin. This binding increases the stability and targeted transport of the amine in the body, preventing premature destruction. These findings could be relevant for similar amines like 3-Phenylnorbornan-2-amine in pharmacological applications (ChemChemTech, 2023).
Chemical Synthesis Research
- Studies on the synthesis of 2-amino-3-phenylnorbornane-2-carboxylic acids, which are structurally related to 3-Phenylnorbornan-2-amine, have been conducted. These involve the Diels–Alder reaction, showing the methods to synthesize and separate cycloadducts and convert them into amino acids (Avenoza et al., 1989).
Applications in Organic Synthesis
- The amino group, a core structure in 3-Phenylnorbornan-2-amine, is a prevalent motif in organic chemistry. Research has focused on using amines as alkylating agents in synthesis, particularly in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach is scalable, offers broad substrate scope, and has implications for complex molecular scaffold diversification (Ociepa et al., 2018).
Anticancer and Antioxidant Studies
- A study on the synthesis of 3-secondary amine derivatives of imidazo[1,2-a]pyrimidine, structurally related to 3-Phenylnorbornan-2-amine, demonstrated potential anticancer and antioxidant activities. These compounds were evaluated for their therapeutic effects against breast cancer, highlighting the potential medical applications of similar amines (Rehan et al., 2021).
Safety And Hazards
Safety data sheets indicate that 3-Phenylnorbornan-2-amine may be harmful if swallowed . It may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
3-phenylbicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESNBFAEPGJCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376206 | |
| Record name | 3-Phenylnorbornan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylnorbornan-2-amine | |
CAS RN |
39550-30-6 | |
| Record name | 3-Phenylnorbornan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



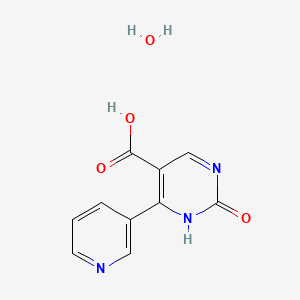
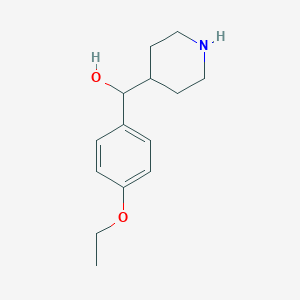
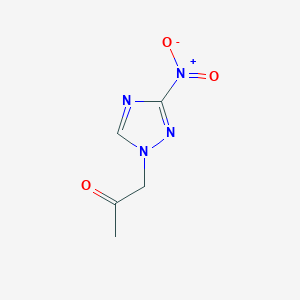
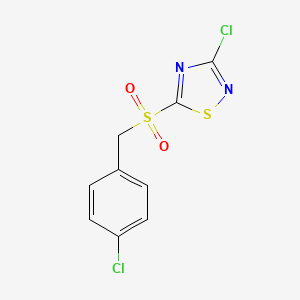
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1607818.png)
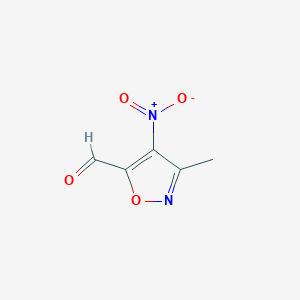
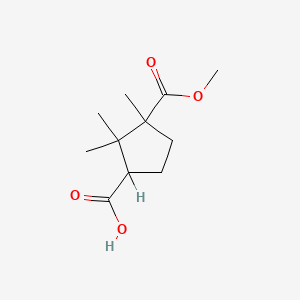

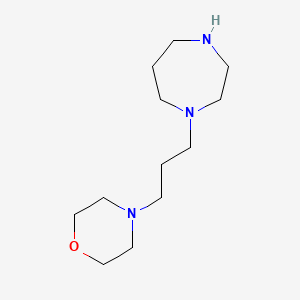
![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)


